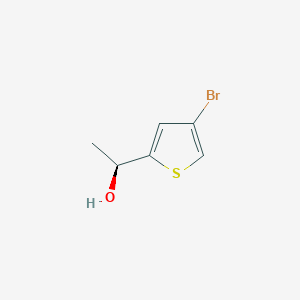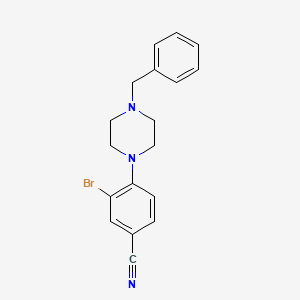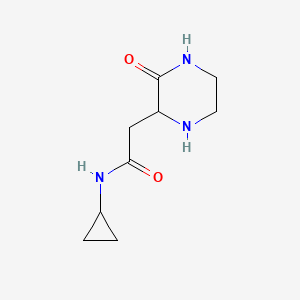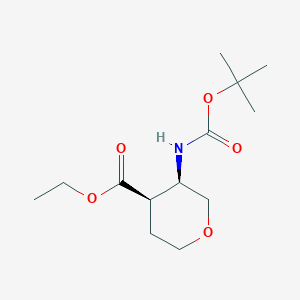
(S)-1-(4-Bromothiophen-2-yl)ethanol
Vue d'ensemble
Description
(S)-1-(4-Bromothiophen-2-yl)ethanol, also known as 4-bromo-2-ethanethiol, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a mild odor. This compound has been used in a variety of studies due to its unique chemical and biological properties.
Applications De Recherche Scientifique
Synthesis Applications
(S)-1-(4-Bromothiophen-2-yl)ethanol is used in the synthesis of various compounds. For instance, it's involved in the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a compound synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized technological parameters (Wang Jin-peng, 2013). Additionally, it's a key intermediate in the synthesis of 3-adrenoceptor receptor agonists, with studies showing the efficient asymmetric reduction of related compounds by microbial cells under optimal conditions (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).
Pharmaceutical Intermediates
This compound plays a crucial role in the creation of pharmaceutical intermediates. For example, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a related compound, is a vital intermediate in pharmaceutical manufacturing, particularly in producing 3-adrenoceptor receptor agonists (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).
Catalysis and Coordination Chemistry
It is also important in catalysis and coordination chemistry. The coordination behavior of similar compounds has been studied against various metals like Pd(II), Zn(II), and Cu(II), leading to the development of compounds with diverse geometries and nuclearity (Sergio Muñoz et al., 2011).
Nanoparticle Development
This compound is used in the field of nanotechnology as well. For instance, related compounds have been synthesized and evaluated for biological activities and have potential in developing water-soluble formulations for clinical applications (S. Alfei et al., 2021).
Enantioselective Synthesis
It is vital in enantioselective synthesis, a key process in producing chiral intermediates for drug development. Asymmetric synthesis using biocatalysts has been explored to produce enantiomerically pure intermediates, demonstrating the compound's relevance in this field (Volkan Taşdemir et al., 2020).
Biocatalysis
Biocatalysis is another area where this compound is utilized. Strains of bacteria like Acinetobacter sp. have been used for the biocatalysis of related compounds, enabling the synthesis of chiral intermediates with high stereoselectivity, crucial for the pharmaceutical industry (Yan-Li Miao et al., 2019).
Propriétés
IUPAC Name |
(1S)-1-(4-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)











